molecular formula C22H16N2O4 B11038803 4-Cyano-2-methoxy-6-[(phenylcarbonyl)amino]phenyl benzoate

4-Cyano-2-methoxy-6-[(phenylcarbonyl)amino]phenyl benzoate

Cat. No.: B11038803
M. Wt: 372.4 g/mol
InChI Key: HGEQREUZHLVIBN-UHFFFAOYSA-N
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Description

2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and agriculture, due to their versatile chemical properties . This compound is particularly interesting due to its unique structure, which includes benzoylamino, cyano, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction . Additionally, continuous-flow synthesis methods are being explored to further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZOYLAMINO)-4-CYANO-6-METHOXYPHENYL BENZOATE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

(2-benzamido-4-cyano-6-methoxyphenyl) benzoate

InChI

InChI=1S/C22H16N2O4/c1-27-19-13-15(14-23)12-18(24-21(25)16-8-4-2-5-9-16)20(19)28-22(26)17-10-6-3-7-11-17/h2-13H,1H3,(H,24,25)

InChI Key

HGEQREUZHLVIBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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